

using LC-MS to compare the metabolic stability of different ADC linkers

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Compound of Interest

Compound Name: DBCO-PEG4-VC-PAB-MMAE

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A Comparative Guide to ADC Linker Metabolic Stability using LC-MS

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. Conversely, a linker that is too stable may not efficiently release its cytotoxic payload within the target cell. Therefore, robust analytical methods are required to compare the metabolic stability of different linker chemistries. This guide provides a comprehensive overview of using Liquid Chromatography-Mass Spectrometry (LC-MS) to assess and compare the metabolic stability of various ADC linkers, complete with detailed experimental protocols and data presentation formats.

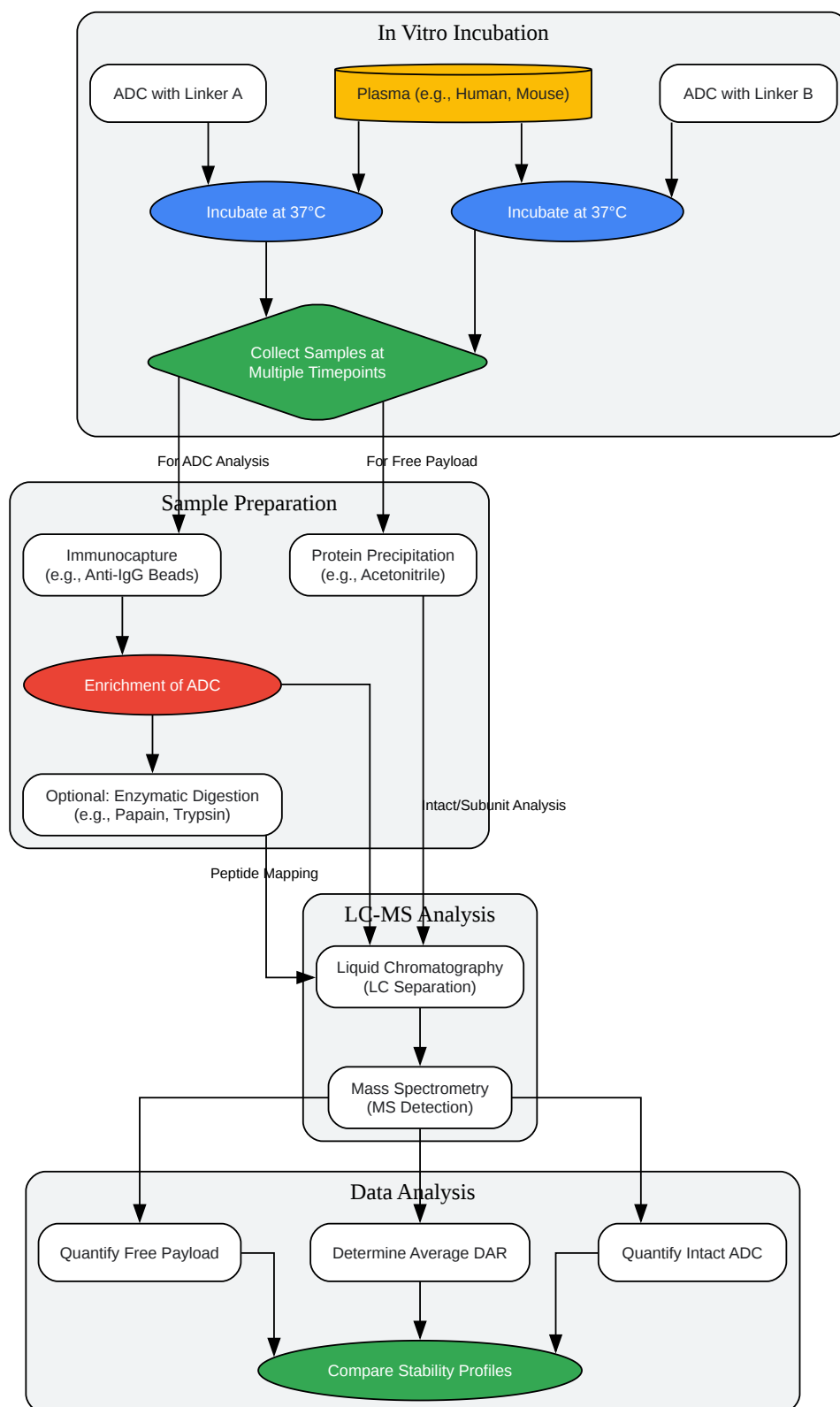
Introduction to ADC Linker Stability Assessment

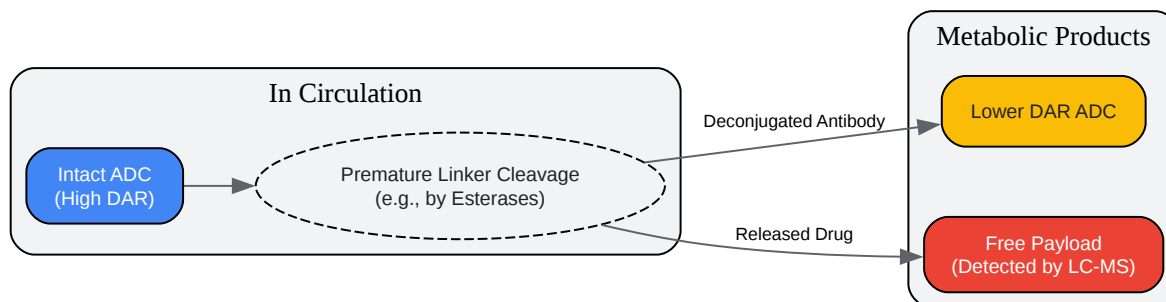
The in vivo stability of an ADC is primarily governed by the chemical nature of its linker.^[1] Linkers are broadly categorized into two main classes: cleavable and non-cleavable.^[1] Cleavable linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.^[2] Non-cleavable linkers, on the other hand, release the payload upon complete degradation of the antibody backbone in the lysosome.^[2]

LC-MS has emerged as a powerful and versatile tool for the bioanalysis of ADCs due to its ability to quantify the intact ADC, the released payload, and changes in the drug-to-antibody ratio (DAR).^[3]^[4] This technique offers high sensitivity and specificity, enabling the detailed characterization and comparison of linker stability.^[3]^[5]

Experimental Workflow for Comparative Stability Analysis

The following diagram outlines a typical workflow for comparing the metabolic stability of different ADC linkers using LC-MS.





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